Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide

Description

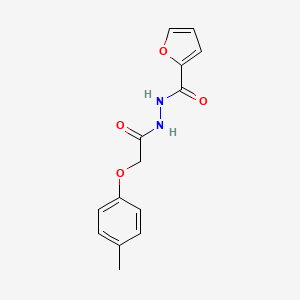

Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide belongs to the class of N-acylhydrazones (NAHs), characterized by the azomethine fragment (CO-NH-N=CH). These compounds are renowned for diverse biological activities, including anticancer, antibacterial, and antidepressant properties . The target molecule features a furan ring linked to a hydrazide moiety substituted with a p-tolyloxy-acetyl group. This structure confers unique physicochemical and pharmacological properties, which are further explored through comparisons with analogous compounds.

Properties

IUPAC Name |

N'-[2-(4-methylphenoxy)acetyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDOUHGBQXFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968442 | |

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-22-6 | |

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a furan ring, a carboxylic acid moiety, and a hydrazide linkage, which are critical for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of hydrazide derivatives, including those similar to this compound. For instance, hydrazides have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds often range from 10 to 100 µg/mL, indicating potent antibacterial effects .

Antitumor Activity

Hydrazides are also known for their antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of furan-based hydrazides have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes. Studies on related compounds suggest that they can inhibit monoamine oxidase (MAO), which is significant in the treatment of depression and other neurological disorders. The inhibition potency varies based on the substituents on the hydrazide structure .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with target enzymes, altering their activity and leading to therapeutic effects.

- Cellular Uptake : The lipophilicity of the furan ring facilitates cellular uptake, enhancing bioavailability.

- Reactive Oxygen Species (ROS) Modulation : Some hydrazides have been shown to influence ROS levels within cells, contributing to their cytotoxic effects against tumors .

Study 1: Antimicrobial Efficacy

In a study evaluating various hydrazide derivatives, this compound exhibited notable antibacterial activity against Klebsiella pneumoniae, with an MIC of 15 µg/mL. This suggests its potential use in treating infections caused by this pathogen .

Study 2: Antitumor Activity

A recent investigation into the antitumor effects of furan-based hydrazides reported that a compound structurally similar to this compound induced apoptosis in breast cancer cells at concentrations as low as 5 µM. The study attributed this effect to the compound's ability to activate caspases involved in the apoptotic pathway .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Furan derivatives are widely studied for their pharmacological properties. The N'-(2-p-tolyloxy-acetyl)-hydrazide moiety contributes to the compound's potential as an anti-inflammatory and analgesic agent.

- COX-II Inhibition : Research indicates that compounds containing furan rings can act as selective COX-II inhibitors, which are crucial in managing pain and inflammation . The specific hydrazide derivative may enhance this activity due to its structural properties.

- Antimicrobial Activity : Studies have shown that hydrazides exhibit significant antimicrobial properties. Furan-2-carboxylic acid derivatives have been tested against various bacterial strains, showing promising results .

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Furan derivatives have been explored for their ability to inhibit plant pathogens and pests.

- Fungicidal Properties : The hydrazide group may enhance the fungicidal activity of furan derivatives, making them suitable candidates for agricultural formulations aimed at protecting crops from fungal infections .

Material Science

Furan-based compounds are also investigated for their applications in material science due to their unique chemical properties.

- Polymer Synthesis : The reactivity of furan allows it to be used in the synthesis of polymers with specific characteristics. Furan derivatives can be incorporated into polymer matrices to improve thermal stability and mechanical properties .

Environmental Applications

The potential of furan derivatives in environmental remediation is an emerging field of study.

- Pollutant Degradation : Research indicates that certain furan compounds can facilitate the degradation of environmental pollutants through chemical reactions that break down harmful substances .

Case Study 1: COX-II Inhibitors

A study published in ACS Omega highlighted the design and development of various COX-II inhibitors, including those based on furan structures. The findings suggest that modifications to the furan ring can significantly enhance inhibitory activity against COX-II enzymes, making them viable candidates for anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of hydrazide derivatives were synthesized and tested against common bacterial strains. The results demonstrated that the incorporation of the furan moiety significantly improved antimicrobial activity compared to non-furan analogs .

Comparison with Similar Compounds

Heterocyclic Core Variations: Furan vs. Thiophene

Replacing the furan ring with a thiophene ring significantly alters biological activity and lipophilicity.

- Lipophilicity: Thiophene derivatives (e.g., T1–T6) exhibit higher calculated logP (clogP) values compared to furan analogs (F1–F6), correlating with enhanced antiproliferative activity against A431 human carcinoma cells (LD50: 12–25 μM for thiophenes vs. 18–32 μM for furans) .

- Synthetic Yields : Thiophene-based Schiff bases (e.g., L2) show higher yields (65%) than furan analogs (L1, 54%) under identical synthesis conditions, attributed to the sulfur atom’s electron-donating effects enhancing reactivity .

Table 1: Comparison of Furan vs. Thiophene Derivatives

| Property | Furan Derivative (L1) | Thiophene Derivative (L2) |

|---|---|---|

| Yield (%) | 54 | 65 |

| Melting Point (°C) | 183 | 175–180 |

| IR C=O Stretch (cm⁻¹) | 1664 | 1658 |

| clogP | 1.8–2.5 | 2.3–3.1 |

| Antiproliferative LD50 | 18–32 μM | 12–25 μM |

Substituent Effects on the Hydrazide Moiety

The p-tolyloxy-acetyl group in the target compound can be substituted with other aromatic or heteroaromatic groups, influencing bioactivity:

- Chlorophenyl Substituents : N′-[(E)-(2-chlorophenyl)methylene]-2-furohydrazide (clogP = 2.9) shows enhanced antibacterial activity (MIC: 4 μg/mL against S. aureus) compared to the p-tolyloxy variant (MIC: 8 μg/mL) due to increased lipophilicity and electron-withdrawing effects .

- Methoxyphenyl Substituents : N′-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) exhibits moderate antioxidant activity (IC50: 45 μM in DPPH assay), whereas the p-tolyloxy analog may prioritize antiproliferative effects due to steric and electronic differences .

Metal Coordination and Bioactivity Enhancement

Complexation with transition metals improves stability and bioactivity:

- Cobalt(II) Complexes : Co(II) complexes of furan-2-carbohydrazide derivatives show 3–5× higher antimicrobial activity (e.g., 10 μg/mL against E. coli) than the free ligands, due to metal-ligand charge transfer enhancing membrane disruption .

- Nickel(II) Complexes : Ni(II) analogs demonstrate selective cytotoxicity against MCF-7 breast cancer cells (IC50: 8 μM vs. 15 μM for ligand alone) .

Comparison with Coumarin-Thiazol Hybrids

Structural hybrids, such as 2-oxo-2H-chromene-3-carboxylic acid N′-[2-(quinolin-8-yloxy)-acetyl]-hydrazide, highlight the role of fused aromatic systems:

- Anti-neoplastic Activity: Coumarin-thiazol hybrids exhibit superior activity (IC50: 5–10 μM) compared to coumarin-quinoline analogs (IC50: 15–20 μM), emphasizing the importance of thiazole’s electron-rich nature .

Q & A

Q. What are the standard synthetic routes for preparing Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide?

The compound is synthesized via a two-step process:

- Step 1: Preparation of furan-2-carboxylic acid hydrazide by reacting furan-2-carboxylic acid esters with hydrazine hydrate .

- Step 2: Alkylation or acylation of the hydrazide group. For example, reaction with α-chloroacetamides (e.g., N-aryl-substituted derivatives) in ethanol under reflux with KOH as a base yields the target hydrazide. Purification is achieved via crystallization from ethanol, producing white crystalline solids with defined melting points .

Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazide?

- IR spectroscopy identifies key functional groups:

- C=O stretch (~1640 cm⁻¹ for hydrazide carbonyl) .

- N-H stretch (~3200–3400 cm⁻¹) .

- 1H-NMR spectroscopy resolves proton environments, e.g., aromatic protons (δ 6.6–8.3 ppm), hydrazide NH (δ ~9.2–12.2 ppm), and methyl/methylene groups from the p-tolyloxy moiety .

- Mass spectrometry (ESI-MS) confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. How is the purity of synthesized this compound validated?

- Melting point analysis ensures consistency with literature values.

- Elemental analysis (CHNS) matches calculated vs. observed percentages for C, H, and N .

- Chromatography (TLC/HPLC) monitors reaction progress and purity .

Advanced Research Questions

Q. What methodologies are employed to resolve crystal structures of hydrazide derivatives?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Data collection at low temperatures (e.g., 100 K) minimizes thermal motion .

- Use SHELX programs (e.g., SHELXL for refinement) to solve structures, with hydrogen bonding networks and torsion angles analyzed for conformational insights .

Q. How do reaction conditions influence the yield and stability of this hydrazide during synthesis?

- Solvent choice : Ethanol or isopropanol enhances solubility of intermediates while minimizing side reactions .

- Base selection : KOH promotes efficient deprotonation during alkylation .

- Temperature control : Reflux conditions (70–80°C) optimize reaction rates without decomposition .

- Contradiction analysis : Discrepancies in yields (e.g., 70% vs. 90%) may arise from variations in stoichiometry, solvent purity, or crystallization efficiency .

Q. What strategies are used to study the coordination chemistry of this hydrazide with transition metals?

- Schiff base formation : Condensation with aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) forms tridentate ligands for metal complexes (e.g., Co²⁺, Cd²⁺) .

- Spectroscopic characterization :

- UV-Vis detects d-d transitions in metal complexes.

- Magnetic susceptibility and EPR assess electronic configurations .

Q. How can mechanistic insights into the biological activity of this compound be explored?

- In vitro assays : Anti-inflammatory or anti-exudative activity evaluated via rat paw edema models, with statistical analysis using Student’s t-test (p < 0.05 significance) .

- Structure-activity relationship (SAR) studies : Modify the p-tolyloxy or hydrazide moieties to correlate substituents with bioactivity .

- Toxicology profiling : Acute toxicity assessed per OECD guidelines, with dose-dependent effects on organ histopathology .

Data Analysis and Validation

Q. How are crystallographic data discrepancies addressed during refinement?

- R-factor convergence : Iterative refinement in SHELXL until R₁ < 0.05 for high-resolution data .

- Twinned data handling : SHELXD/SHELXE pipeline robustly phases twinned crystals via Patterson methods .

- Hydrogen bonding networks : Validate using PLATON or Mercury software to ensure geometric plausibility .

Q. What statistical methods ensure reproducibility in biological studies involving this compound?

- Sample size calculation : Power analysis (α = 0.05, β = 0.2) to determine minimum n-value .

- Data normalization : Control groups (e.g., vehicle-treated rats) account for baseline variability .

- Software tools : STATISTICA 7.0 or GraphPad Prism for ANOVA and post-hoc tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.